1,4,5,8-Tetrabromonaphthalene
Description
Contextualization of Halogenated Naphthalene (B1677914) Scaffolds in Organic Chemistry Research
Halogenated naphthalene scaffolds are a cornerstone in modern organic chemistry research, offering a versatile platform for the development of new compounds. nih.govijpsjournal.com The introduction of halogen atoms, such as bromine, onto the naphthalene ring system alters its electronic properties and provides reactive handles for further chemical transformations. This has made naphthalene derivatives prominent in the synthesis of compounds with a wide range of applications, including anti-inflammatory, antibacterial, and antifungal agents. nih.gov The naphthalene moiety itself is a simple polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings, and is a key component of various therapeutically useful molecules. ijpsjournal.comnih.gov Its inherent stability and the ability to functionalize it at various positions make it an attractive starting point for synthetic chemists. ijpsjournal.comnih.gov Researchers have successfully utilized the naphthalene core to improve the chemical and metabolic stability of active molecules while preserving their pharmacological activity. nih.gov
Significance of 1,4,5,8-Tetrabromonaphthalene as a Strategic Synthetic Intermediate
Among the various polybrominated naphthalenes, this compound stands out as a crucial synthetic intermediate. Its symmetrical structure and the presence of four bromine atoms at the peri positions (1, 4, 5, and 8) make it a highly valuable precursor for the synthesis of advanced materials. The bromine atoms can be substituted through various chemical reactions, allowing for the construction of core-functionalized naphthalene derivatives.
A particularly important application is in the synthesis of core-functionalized naphthalene diimides (NDIs). These NDIs are synthesized by condensing this compound with amines and are versatile precursors for materials used in organic electronics and bioimaging. The compound also serves as a molecular precursor for creating nonplanar aromatic hydrocarbons through sequential dehalogenation reactions, which have potential uses in semiconductors and light-emitting devices. Furthermore, the steric hindrance introduced by the four bromine atoms makes this compound an excellent model compound for studying steric effects in polyhalogenated systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 6596-45-8 chemsrc.comnih.govguidechem.com |
| Molecular Formula | C₁₀H₄Br₄ nih.govguidechem.comchemicalbook.com |
| Molecular Weight | 443.758 g/mol guidechem.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Appearance | White crystalline solid ijpsjournal.com |
This table provides key physicochemical data for this compound.
Overview of Key Research Areas and Methodological Approaches
Research involving this compound primarily focuses on its synthesis and its utilization as a building block for functional materials. Methodologically, the synthesis of this compound has evolved to achieve better regioselectivity and yield.
Common synthetic routes involve the direct bromination of naphthalene. This is typically achieved using bromine in a solvent such as acetic acid, often with a catalyst like iron or aluminum bromide to facilitate the reaction. The product is then purified through recrystallization. Historically, the synthesis was challenging due to the formation of undesired isomers.
Table 2: Synthesis Methods for this compound
| Method | Description |
|---|---|
| Direct Bromination | Reaction of naphthalene with bromine in an acidic medium, such as acetic acid. |
| Catalytic Bromination | The use of catalysts like iron (Fe) or aluminum bromide (AlBr₃) to enhance the bromination reaction. |
| From Naphthalenetetracarboxylic Dianhydride | A synthetic route starting from 1,4,5,8-Naphthalenetetracarboxylic dianhydride can also yield the target compound. chemicalbook.com |
This table summarizes established synthetic routes for this compound.
Once synthesized, this compound is subjected to various chemical reactions. Nucleophilic substitution reactions are common, where the bromine atoms are replaced by other functional groups. For example, treatment with sodium methoxide (B1231860) can yield methoxy-substituted naphthalenes. It is also a key starting material for producing 1,4,5,8-tetraethynylnaphthalene derivatives. rsc.org The compound's reactivity allows for its use in creating complex molecules for materials science, particularly in the field of nanotechnology and molecular nanoarchitectonics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,5,8-tetrabromonaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYHNZUNBWXWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726348 | |
| Record name | 1,4,5,8-Tetrabromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-45-8 | |
| Record name | 1,4,5,8-Tetrabromonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,8-Tetrabromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4,5,8 Tetrabromonaphthalene
Historical and Contemporary Approaches to Naphthalene (B1677914) Bromination at Specific Sites
The bromination of naphthalene has been a subject of study for many years, with ongoing research focused on achieving selectivity for specific isomers.
Naphthalene undergoes electrophilic aromatic substitution more readily than benzene (B151609). scribd.com The primary mechanism for introducing bromine atoms onto the naphthalene ring is electrophilic aromatic substitution. This reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), which polarizes the bromine molecule to generate a more potent electrophile. docbrown.info The reaction is often conducted in a solvent like acetic acid or dichloromethane.
The substitution pattern is dictated by the electronic properties of the naphthalene system. Electrophilic attack occurs preferentially at the C1 (or α) position over the C2 (or β) position. scribd.comvaia.com This preference is due to the greater stability of the carbocation intermediate (also known as a Wheland intermediate or arenium ion) formed during C1 substitution, which can be stabilized by more resonance structures that preserve one of the benzene rings' aromaticity. vaia.comgauthmath.com
Controlling the specific placement of multiple bromine atoms on the naphthalene ring is a significant synthetic hurdle. While the first bromination strongly favors the 1-position, subsequent substitutions are influenced by the deactivating, ortho-, para-directing nature of the existing bromine atom(s) and by steric hindrance. cardiff.ac.uk
Direct polybromination of naphthalene often leads to a mixture of isomers, and achieving a high yield of a single, highly substituted product like 1,4,5,8-tetrabromonaphthalene is not straightforward. cardiff.ac.ukmdpi.com For instance, studies on the dibromination of naphthalene have shown that the ratio of 1,4- to 1,5-dibromonaphthalene (B1630475) can be controlled by the choice of catalyst. mdpi.comcardiff.ac.uk However, extending this control to tetrabromination is more complex. Research has shown that the reaction of naphthalene with four mole equivalents of bromine over KSF clay, a montmorillonite (B579905) solid, does not produce the 1,4,5,8-isomer. Instead, it yields a mixture composed predominantly of 1,2,4,6-tetrabromonaphthalene (92%) and 1,3,5,7-tetrabromonaphthalene (5%). cardiff.ac.ukresearchgate.net This outcome highlights that direct, one-pot polybromination of the parent naphthalene is an ineffective route for synthesizing the 1,4,5,8-isomer.
Furthermore, some polybrominated naphthalenes can undergo rearrangement under certain conditions. For example, this compound has been observed to undergo an acid-induced "halogen dance" to furnish the thermodynamically more stable 1,3,5,7-tetrabromonaphthalene. acs.org
The development of catalysts and reagents is central to controlling the regioselectivity of naphthalene bromination.
Catalysts:
Lewis Acids: Traditional catalysts include iron (Fe) powder or Lewis acids like iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃), which activate the bromine electrophile. docbrown.info
Solid Acid Catalysts: Structured solids have been investigated to influence isomer distribution. Amorphous silica-alumina and acidic clays (B1170129) (e.g., montmorillonite KSF) have been shown to catalyze the reaction, with their acidic properties and structural shapes affecting the product ratios. cardiff.ac.ukmdpi.comcardiff.ac.uk For example, an acidic amorphous silica-alumina catalyst favors the formation of 1,4-dibromonaphthalene, while KSF clay can be used to produce mixtures rich in the 1,5-isomer. mdpi.com
Reagents:
N-Bromosuccinimide (NBS): As an alternative to molecular bromine, NBS has been employed for the regioselective bromination of activated aromatic systems, including naphthalene derivatives. tandfonline.comwku.edu Using NBS in a solvent like acetonitrile (B52724) can lead to higher yields and improved regioselectivity, providing a milder and more convenient reaction procedure compared to Br₂. tandfonline.com
The table below summarizes the effect of different catalytic systems on the dibromination of naphthalene.
| Catalyst/Reagent | Predominant Product(s) | Notes |
| Synclyst 13 (Silica-Alumina) | 1,4-Dibromonaphthalene | Provides high regioselectivity for the 1,4-isomer. mdpi.comcardiff.ac.uk |
| Montmorillonite KSF Clay | Mixture of 1,4- and 1,5-Dibromonaphthalene | Can be used to selectively crystallize the 1,5-isomer. mdpi.comcardiff.ac.uk |
| NBS in Acetonitrile | 1-Bromo-4-alkylnaphthalene | Offers high yield and regioselectivity for brominating alkylnaphthalenes at the 4-position. tandfonline.com |
| Bromine (4 equiv.) over KSF Clay | 1,2,4,6- and 1,3,5,7-Tetrabromonaphthalene | Demonstrates that direct tetrabromination does not yield the 1,4,5,8-isomer. cardiff.ac.ukresearchgate.net |
Development of Novel Synthetic Pathways
Given the challenges of controlling regioselectivity in direct bromination, alternative and more controlled synthetic routes are necessary for the specific production of this compound.
The mechanism of electrophilic bromination on naphthalene begins with the generation of a strong electrophile, typically a polarized bromine molecule or a bromonium ion (Br⁺), by a catalyst. docbrown.info This electrophile attacks the electron-rich π-system of the naphthalene ring.
Attack at the C1 (α) position results in a carbocation intermediate that is significantly more stable than the one formed from attack at the C2 (β) position. gauthmath.com The C1 intermediate is stabilized by seven resonance structures, four of which keep the second ring fully aromatic. In contrast, the C2 intermediate has only six resonance structures, with only two preserving the aromaticity of the other ring. scribd.com This difference in stability is the primary reason for the kinetic preference for α-substitution.
In polybromination reactions, the mechanism can become more complex than a series of simple electrophilic attacks. It has been suggested that processes involving radical reactions or the transfer of bromine between different naphthalene derivatives might occur, especially when catalyzed by solids like KSF clay. cardiff.ac.uk
Due to the formation of multiple isomers in the direct polybromination of naphthalene, this method is unsuitable for the scalable synthesis of pure this compound. cardiff.ac.uk A more viable strategy for large-scale production involves using a starting material that already possesses the desired 1,4,5,8-substitution pattern.
One documented synthetic pathway starts from 1,4,5,8-naphthalenetetracarboxylic dianhydride. chemicalbook.com By starting with a precursor where the substitution positions are already defined, the problematic issue of regioselectivity during bromination is circumvented. The synthesis involves the subsequent bromination of this precursor. While specific details for the large-scale synthesis of this compound via this route are not fully detailed in the provided sources, a similar approach has been described for producing a related compound, 2,3,6,7-tetrabromo-1,4,5,8-naphthalene tetracarboxylic dianhydride. google.com That process involves reacting the anhydride (B1165640) with a brominating agent in fuming sulfuric acid, demonstrating the feasibility of this precursor-based strategy for industrial production. google.com
For any scalable process, optimization involves careful control of reaction conditions to ensure high yield and purity, often employing techniques like continuous flow reactors and purification of the final product by recrystallization.
Reactivity and Functionalization Chemistry of 1,4,5,8 Tetrabromonaphthalene
Carbon-Carbon Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and 1,4,5,8-tetrabromonaphthalene is a competent substrate for several of these transformations. The reactivity of the bromine atoms can be controlled to achieve selective or multiple functionalization, leading to the synthesis of highly substituted naphthalene (B1677914) derivatives.
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely used method for creating aryl-aryl bonds. snnu.edu.cnlibretexts.org In the case of this compound, this reaction has been employed to introduce new aryl groups at the peri-positions. However, the steric hindrance imposed by the four bromine atoms presents a significant challenge, often influencing the reaction's outcome. researchgate.netmdpi.com
Attempts to achieve a straightforward tetra-aryl substitution on this compound via Suzuki-Miyaura coupling can be complicated. For instance, instead of simple substitution, reactions can lead to peri-annulation products, where the newly introduced aryl groups cyclize to form extended polycyclic aromatic systems. researchgate.net This unique reactivity highlights the influence of the peri-substitution pattern on the reaction pathway.
Despite these challenges, modified Suzuki-Miyaura coupling methods have been developed to install four peri-substituents on the naphthalene core in a single step with high yields. mdpi.com These protocols often involve the use of specific palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and carefully selected boronic acids. mdpi.com The reaction conditions, including the choice of base and solvent, are critical for achieving the desired tetra-aryl-substituted naphthalene derivatives.
A notable application of Suzuki-Miyaura coupling with this compound is in the on-surface synthesis of graphene nanoribbons. researchgate.net In this bottom-up approach, the tetrabrominated naphthalene precursor undergoes sequential dehalogenation and coupling reactions on a metal surface, such as gold, to form atomically precise armchair graphene nanoribbons. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield (%) | Reference |
| This compound | o-Anisyl boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Not Specified | Tetra-peri-substituted naphthalene | High | mdpi.com |
| This compound | Aryl boronic acids | Not Specified | Not Specified | Peri-annulation products | Not Specified | researchgate.net |
| Aryl–B(dan) | Aryl–Br | Pd(PPh₃)₄ | Cs₂CO₃ | Biaryl | High | nih.gov |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods have been successfully applied to functionalize this compound and its derivatives. These reactions offer alternative pathways to introduce a variety of substituents, including alkynyl and other organic moieties.
The Stille coupling , which pairs an organotin compound with an organic halide, provides another route for C-C bond formation. While specific examples with this compound are less commonly reported in readily available literature, the general principles of Stille coupling are applicable. It often exhibits good functional group tolerance but is hampered by the toxicity of organotin reagents.
The Sonogashira coupling is a particularly important reaction for installing alkyne groups onto aromatic rings. walisongo.ac.idorganic-chemistry.orglibretexts.orgwikipedia.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The introduction of rigid alkynyl linkers via Sonogashira coupling is a key strategy in the construction of extended π-conjugated systems and molecular wires. In the context of polycyclic aromatic hydrocarbons, Sonogashira coupling has been used to synthesize precursors for more complex structures, such as pyrene (B120774) derivatives from phenanthrols. acs.org
Other palladium-catalyzed reactions, while not extensively documented with this compound itself, are part of the broader toolkit for modifying polyhalogenated aromatics. The principles of reactions like the Heck coupling (alkene-aryl halide coupling) and Negishi coupling (organozinc-aryl halide coupling) could theoretically be applied, though the steric crowding of the peri-positions would likely necessitate carefully optimized conditions. libretexts.org
Table 2: Overview of Palladium-Catalyzed Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl/Vinyl-X (X=I, Br, Cl, OTf) | Mild conditions, commercially available reagents, boronic acids are generally non-toxic. libretexts.org |
| Stille | Organotin | Aryl/Vinyl-X (X=I, Br, Cl, OTf) | Tolerates a wide range of functional groups, but tin reagents are toxic. |
| Sonogashira | Terminal alkyne | Aryl/Vinyl-X (X=I, Br, Cl, OTf) | Forms C(sp²)-C(sp) bonds, crucial for synthesizing conjugated enynes and arylalkynes. libretexts.org |
| Negishi | Organozinc | Aryl/Vinyl-X (X=I, Br, Cl, OTf) | High reactivity, but organozinc reagents are sensitive to air and water. libretexts.org |
| Heck | Alkene | Aryl/Vinyl-X (X=I, Br, Cl, OTf) | Forms a new vinyl-aryl C-C bond. |
A fascinating aspect of the reactivity of 1,4,5,8-tetrasubstituted naphthalenes is their propensity to form peri-annulation products. researchgate.net This occurs when the substituents at the 1,8- and 4,5-positions are close enough to react with each other, leading to the formation of new rings fused to the naphthalene core. This process is a powerful strategy for building extended, planar, and often rigid polycyclic aromatic hydrocarbons (PAHs).
The steric strain induced by bulky groups at the peri-positions is a driving force for these cyclization reactions. For example, Suzuki coupling of this compound with certain aryl boronic acids can result in intramolecular C-C bond formation, yielding peri-annulated structures instead of the simple tetra-arylated naphthalene. researchgate.net
The synthesis of extended conjugated systems from this compound and its derivatives is of significant interest for applications in organic electronics. By carefully choosing the coupling partners and reaction conditions, it is possible to construct molecules with tailored electronic and optical properties. For example, the fusion of naphthalenediimide units onto a pyracylene core through a one-step crossing-coupling-cyclization cascade reaction leads to planar backbones with enhanced aromatic character and distinct electrochemical properties. researchgate.net
Nucleophilic Substitution and Metal-Halogen Exchange Reactions
In addition to cross-coupling reactions, the bromine atoms of this compound can be displaced through nucleophilic substitution or undergo metal-halogen exchange to form reactive organometallic intermediates. These transformations provide alternative avenues for the functionalization of the naphthalene core.
Organometallic intermediates, such as organolithium or Grignard reagents, are powerful nucleophiles used for forming new carbon-carbon and carbon-heteroatom bonds. msu.eduvapourtec.com These can be generated from this compound through metal-halogen exchange, where a more electropositive metal (like lithium or magnesium) replaces one or more of the bromine atoms.
The selective generation of a mono- or di-lithiated species from this compound would allow for the stepwise introduction of different functional groups. However, controlling the regioselectivity of the metal-halogen exchange can be challenging due to the presence of four equivalent bromine atoms. The reaction conditions, such as the stoichiometry of the organolithium reagent and the temperature, would be critical factors.
Once formed, these organometallic intermediates can react with a wide range of electrophiles. For example, quenching with carbon dioxide would introduce carboxylic acid groups, while reaction with aldehydes or ketones would yield alcohol functionalities. These transformations open up a vast chemical space for the derivatization of the this compound scaffold.
Nucleophilic aromatic substitution (SNAr) is another important pathway for functionalizing halogenated aromatic compounds. In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, such as a halide ion. researchgate.net For SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups.
While the naphthalene core itself is not strongly electron-deficient, the bromine atoms in this compound can be replaced by strong nucleophiles under certain conditions. For instance, reaction with sodium methoxide (B1231860) can yield methoxy-substituted naphthalenes. Copper-assisted nucleophilic substitution reactions have also been reported for polybrominated naphthalenes. aksaray.edu.tr
The reactivity of related systems, such as tetrabromonaphthalene diimides, provides further insight into the potential for SNAr reactions. The electron-withdrawing imide groups strongly activate the naphthalene core, making it susceptible to nucleophilic attack. researchgate.netresearchgate.net For example, tetrabromonaphthalene diimides readily undergo SNAr reactions with amines to afford core-substituted products in excellent yields. researchgate.net While this compound lacks these activating groups, these examples demonstrate the principle of nucleophilic substitution on a highly brominated naphthalene system.
Transformations to Polycyclic Aromatic Hydrocarbons and Graphene Nanoribbons
This compound serves as a key precursor molecule in the bottom-up synthesis of complex carbon-based nanostructures, including polycyclic aromatic hydrocarbons (PAHs) and, most notably, atomically precise graphene nanoribbons (GNRs). Its rigid naphthalene core and the specific placement of four bromine atoms allow for controlled, surface-catalyzed reactions that lead to the formation of larger, fused aromatic systems.
On-Surface Synthesis and Dehalogenation Processes
On-surface synthesis under ultra-high vacuum (UHV) conditions has emerged as a powerful method for fabricating carbon nanomaterials with atomic precision, a level of control unattainable through traditional top-down methods. mpg.de In this context, this compound (TBN) is a particularly effective molecular precursor for the synthesis of narrow armchair graphene nanoribbons (AGNRs). beilstein-journals.orgfigshare.com
The process typically involves the sublimation of TBN onto a catalytically active single-crystal metal surface, such as Au(111), Ag(111), or Cu(111). researchgate.net Subsequent annealing of the substrate initiates a sequence of chemical transformations. The first step is the homolytic cleavage of the carbon-bromine (C-Br) bonds, a dehalogenation process catalyzed by the metal surface. mpg.de This occurs at relatively mild temperatures and results in the formation of reactive naphthalene-based diradical or tetraradical species on the surface.
A key feature of using TBN on surfaces like Au(111) is the formation of stable organometallic intermediates. mpg.deresearchgate.net Following dehalogenation, the naphthalene units coordinate with metal adatoms from the substrate, forming gold-organic hybrid chains or networks. mpg.defigshare.com These intermediates, such as bis(1,8-naphthylene)diaurate, have been observed using high-resolution scanning tunneling microscopy (STM) and play a crucial role in guiding the subsequent C-C bond formation, ensuring the correct linear connection to form the desired GNRs. mpg.de
Upon further annealing to higher temperatures, these organometallic intermediates undergo intermolecular C-C coupling reactions, leading to the formation of polymer chains. mpg.de Because TBN does not possess hydrogen atoms at the coupling positions, the reaction pathway is a direct dehalogenative polymerization and does not require a final cyclodehydrogenation step, which is often necessary for other GNR precursors. mpg.dempg.de This allows for the formation of GNRs at significantly lower temperatures. mpg.de
Using TBN as a precursor, researchers have successfully synthesized the narrowest armchair graphene nanoribbon with a width of five carbon atoms (5-AGNR). mpg.defigshare.comacs.org Scanning tunneling spectroscopy (STS) of these 5-AGNRs on a Au(111) surface revealed a large electronic band gap of approximately 2.8 eV. mpg.deacs.org The growth and reaction pathways can differ depending on the substrate, as demonstrated by the distinct organometallic chain structures observed on Au(111), Ag(111), and Cu(111) surfaces. researchgate.net
Table 1: On-Surface Synthesis of Graphene Nanoribbons from this compound
| Precursor | Substrate | Annealing Temperature | Intermediates | Final Product | Key Findings |
|---|---|---|---|---|---|
| This compound (TBN) | Au(111) | Room Temp. to ~200 °C | Self-assembled islands, followed by Gold-organic hybrid chains (organometallic oligomers) mpg.dempg.de | 5-atom-wide armchair GNR (5-AGNR) mpg.debeilstein-journals.org | Formation of stable organometallic intermediates ensures orderly polymerization. mpg.de The resulting 5-AGNR exhibits a wide band gap (~2.8 eV). acs.org |
| This compound (TBN) | Ag(111) | Annealing | Organometallic chain structures researchgate.net | 5-AGNR | Substrate influences the structure of the intermediate organometallic phase. researchgate.net |
| This compound (TBN) | Cu(111) | Annealing | Organometallic chain structures researchgate.net | 5-AGNR | Demonstrates versatility of TBN on different catalytically active surfaces. researchgate.net |
Annulation Reactions and Construction of Larger Fused Systems
Annulation reactions, which involve the formation of a new ring fused onto an existing molecular framework, are a cornerstone of synthesizing large polycyclic aromatic hydrocarbons. While solution-phase annulation strategies using this compound are not extensively documented, the on-surface polymerization described previously is itself a powerful form of surface-confined annulation or C-C aryl coupling. acs.orgresearchgate.net In this process, naphthalene units are sequentially fused together to construct the extended, one-dimensional architecture of a graphene nanoribbon. researchgate.net
The peri-positions of the bromine atoms in TBN are crucial for forming these larger fused systems. The steric strain induced by the four bromine atoms at the 1,4,5,8 positions results in a twisted naphthalene core. nih.gov In solution, this unique geometry can influence reactivity. For instance, Suzuki coupling reactions between TBN and aryl boronic acids can lead to peri-annulation products.
In the broader context of PAH synthesis, palladium-catalyzed annulation methods have been developed to construct PAHs from smaller brominated aromatic fragments. rsc.org For example, a [3+3] annulation has been reported for the cross-coupling of dibromonaphthalene derivatives with PAH boronic esters to create perylene (B46583) structures. rsc.org Although specific application of these solution-based methods to this compound to build complex 2D PAHs is not as common, the principles suggest its potential as a building block for such syntheses. The four bromine atoms offer multiple reaction sites for cross-coupling and annulation reactions, which could theoretically lead to highly substituted and extended PAHs. However, the dominant and most successful application for constructing larger fused systems from TBN remains the on-surface synthesis of GNRs, which represents a highly controlled, sequential annulation process to yield well-defined macromolecules. beilstein-journals.orgresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 1,4,5,8 Tetrabromonaphthalene and Its Derivatives
X-ray Crystallographic Analysis for Molecular and Crystal Structure Determination
The molecular structure of 1,4,5,8-tetrabromonaphthalene has been successfully elucidated through single-crystal X-ray diffraction. These studies reveal that the compound crystallizes in a monoclinic system with the space group P2₁/c. nih.govnih.gov The steric hindrance between the bromine atoms at the peri-positions (1,8 and 4,5) forces the naphthalene (B1677914) core to adopt a significantly twisted and non-planar conformation. nih.gov This distortion from planarity results in a chiral D₂ symmetry for the molecule.
A key feature of the molecular structure is the exceptionally short intramolecular Br···Br distances, which have been measured to be in the range of 3.205–3.212 Å. nih.gov This is considerably shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating severe steric repulsion. This repulsion is the primary driving force for the observed molecular twisting.
The detailed crystallographic data for this compound is presented in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 nih.gov |
| a (Å) | 9.470 nih.gov |
| b (Å) | 15.530 nih.gov |
| c (Å) | 7.340 nih.gov |
| α (°) | 90.0000 nih.gov |
| β (°) | 92.147 nih.gov |
| γ (°) | 90.0000 nih.gov |
| Z | 4 nih.gov |
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, influencing properties such as solubility and stability. nih.govspectroscopyonline.com While polymorphism is common in molecular crystals, including naphthalene derivatives, specific polymorphic forms of this compound have not been extensively reported in the reviewed literature. researchgate.netrsc.org
The stability of a crystal lattice is determined by the network of intermolecular interactions. udel.edu In the case of this compound, a detailed analysis of the crystal packing reveals the absence of short intermolecular Br···Br contacts, which is in stark contrast to the short intramolecular contacts. nih.gov This suggests that the dominant intermolecular forces are likely weaker interactions such as van der Waals forces and potentially C-H···π interactions. nih.goved.ac.uk Halogen bonding, another important non-covalent interaction, may also play a role in the crystal packing of brominated naphthalene derivatives. nih.gov
Crystal lattice dynamics, which describes the collective vibrations of atoms in a crystal, can be studied using techniques like inelastic neutron scattering and Raman spectroscopy, often complemented by theoretical calculations. emory.edu For halogenated crystals, charge-transfer interactions have been shown to be important in accurately modeling the lattice dynamics. mst.edu While specific studies on the lattice dynamics of this compound are not detailed in the available literature, the general principles suggest that the low-frequency vibrational modes would be associated with the collective motions of the molecules within the crystal lattice, influenced by the aforementioned intermolecular forces.
Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. It provides information about the chemical environment of NMR-active nuclei, such as ¹H and ¹³C, and the connectivity between them.
Due to the high degree of symmetry in this compound, its ¹H NMR spectrum is deceptively simple, showing a single peak for the four equivalent aromatic protons at positions 2, 3, 6, and 7. nih.gov Similarly, the ¹³C NMR spectrum would also be simplified due to this symmetry.
To gain deeper insights into the molecular structure and to assign signals unambiguously, especially for more complex derivatives of this compound, multi-dimensional NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.eduyoutube.com For a derivative of this compound with substitution on the aromatic ring, COSY would reveal the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com It is invaluable for assigning carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds. sdsu.eduyoutube.com It is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together molecular fragments by establishing connectivity across heteroatoms or carbonyl groups. mdpi.com
While specific multi-dimensional NMR studies on this compound are not extensively documented, the application of these techniques to related brominated naphthalene and other aromatic systems demonstrates their power in complete structural elucidation. nih.govuchile.cl For instance, in substituted aminonaphthoquinone derivatives, 2D NMR experiments like gDQCOSY and gHSQCAD were crucial for the complete assignment of ¹H and ¹³C chemical shifts. nih.gov
Solid-state NMR (ssNMR) is an essential technique for characterizing the structure and dynamics of molecules in their solid form. emory.edunih.gov It is particularly valuable for studying polymorphism, as different crystal forms will give rise to distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions. mdpi.com
Techniques such as Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in solid samples. emory.edunih.gov
Although no specific solid-state NMR studies on this compound were found in the reviewed literature, ssNMR would be a powerful tool to investigate its solid-state structure and to search for and characterize any potential polymorphs. For other organic solids, ssNMR has been instrumental in distinguishing between different crystalline forms and in providing insights into the molecular packing and dynamics within the crystal lattice. mdpi.com
Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a molecular fingerprint of a compound and investigating its conformational details. For this compound, these techniques can provide significant insights into the vibrations of its naphthalene core and the carbon-bromine bonds.
Due to significant steric strain between the bromine atoms at the peri-positions (1, 8 and 4, 5), the this compound molecule is forced into a twisted, non-planar chiral geometry. This distortion from the ideal planar D2h symmetry to a twisted D2 symmetry influences the vibrational modes, making the IR and Raman spectra more complex than that of planar naphthalene.
In a related complex, cis,cis,trans-2,3,5,8-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydronaphthalene, a multitude of IR bands have been recorded, including prominent peaks at 2927, 1457, 1265, 1076, and 765 cm⁻¹. tubitak.gov.tr Although this is a saturated and substituted derivative, these values give an indication of the spectral complexity.
Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. It is particularly effective for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, the symmetric "breathing" modes of the naphthalene rings and the C-Br symmetric stretches would be expected to be strong in the Raman spectrum. The aromatic C=C stretching vibrations are also strongly Raman active.
For comparison, the Raman spectrum of unsubstituted naphthalene shows characteristic strong peaks at approximately 1577, 1382, and 764 cm⁻¹. ualberta.ca In this compound, the introduction of four heavy bromine atoms would lead to shifts in these peak positions and the appearance of new bands corresponding to C-Br vibrations. The twisting of the naphthalene core would also break the center of symmetry, potentially making some vibrations active in both IR and Raman spectra.
The following table provides a comparison of key Raman peaks for naphthalene and the expected regions for characteristic vibrations in its tetrabromo-derivative.
| Vibration Type | Naphthalene (Observed, cm⁻¹) ualberta.ca | This compound (Expected Region, cm⁻¹) |
| Aromatic C-H Stretch | 3056 | 3100 - 3000 |
| Ring C=C Stretch (Breathing) | 1577 | Shifted from 1577, likely lower wavenumber |
| Ring C=C Stretch | 1465 | 1500 - 1400 |
| Ring C=C Stretch (Breathing) | 1382 | Shifted from 1382, likely lower wavenumber |
This table is illustrative. Specific experimental data for this compound is not available in the cited sources.
Electronic Spectroscopy and Photophysical Investigations
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides crucial information about the electronic structure of a molecule by probing the transitions between electronic energy levels. For aromatic systems like this compound, the primary electronic transitions are of the π → π* type, involving the promotion of an electron from a bonding (π) to an antibonding (π*) molecular orbital within the conjugated naphthalene core.
The UV-Vis absorption spectrum of unsubstituted naphthalene in solution typically displays several absorption bands. For instance, benzene (B151609), a simpler aromatic system, shows a group of weak bands around 254 nm. msu.edu Naphthalene's more extended conjugation results in a bathochromic (red) shift of these absorptions compared to benzene. msu.edu
The introduction of four bromine atoms onto the naphthalene core at the 1,4,5,8-positions is expected to further modify the absorption profile. Halogen substituents can influence the spectrum in two ways:
Inductive Effect: Bromine is an electron-withdrawing group.
Mesomeric (Resonance) Effect: The lone pairs of electrons on the bromine atoms can be delocalized into the aromatic π-system.
Typically, the resonance effect leads to a bathochromic shift and an increase in absorption intensity (hyperchromic effect). Therefore, this compound is predicted to absorb at longer wavelengths than unsubstituted naphthalene. Furthermore, the steric hindrance between the peri-bromine atoms causes the naphthalene skeleton to twist, which can disrupt π-conjugation to some extent, potentially leading to a hypsochromic (blue) shift or a broadening of the absorption bands compared to a hypothetical planar equivalent.
While a specific experimental UV-Vis spectrum for this compound was not found in the reviewed literature, studies on its derivatives, such as N,N'-dibutyl-1,4,5,8-naphthalenediimide, show structured absorption spectra with maxima in the near-UV range (e.g., 330-380 nm), indicating the π → π* transitions of the naphthalene core. researchgate.net
The following table summarizes the characteristic UV absorption of related aromatic compounds to provide context for the expected absorption profile of this compound.
| Compound | Absorption Maxima (λmax, nm) | Transition Type |
| Benzene | 180, 200, 254 msu.edu | π → π |
| Naphthalene | 221, 286, 312 | π → π |
| N,N'-dihexyl-1,4,5,8-naphthalene-tetracarboxylic diimide | ~360, ~380 rsc.org | π → π |
| This compound | Expected >312 nm | π → π |
Absorption data for naphthalene and its diimide derivative are provided for context. Specific experimental data for this compound is not available in the cited sources.
While this compound itself is primarily a synthetic precursor, its derivatives, particularly core-substituted naphthalene diimides (cNDIs), exhibit rich and tunable photophysical properties, including strong luminescence and efficient energy transfer capabilities. These derivatives are synthesized by reacting 1,4,5,8-naphthalenetetracarboxylic dianhydride, which can be prepared from the tetrabromo-precursor, with various primary amines.
Luminescence Behavior:
Naphthalene diimide (NDI) derivatives are known for their high fluorescence quantum yields and photostability. The emission properties are highly dependent on the substituents attached to the naphthalene core.
Fluorescence: Core-unsubstituted NDIs typically display fluorescence with quantum yields approaching unity. epa.gov Introducing substituents directly onto the aromatic core, a strategy enabled by precursors like this compound, significantly alters the electronic structure and, consequently, the emission wavelength. For instance, amino-substituted NDIs show emission in the visible region of the spectrum. tubitak.gov.tr
Heavy-Atom Effect: The presence of bromine atoms in NDI derivatives can promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). This "heavy-atom effect" can quench fluorescence but enables other processes like phosphorescence or singlet oxygen sensitization. Bromo-substituted NDIs have been shown to behave as both fluorescent molecules and photosensitizers. acs.org
Energy Transfer Processes:
The well-defined absorption and emission profiles of NDI derivatives make them excellent candidates for Förster Resonance Energy Transfer (FRET) and other energy transfer applications. The triplet state, populated via ISC in brominated derivatives, is particularly important for photosensitization processes.
Singlet Oxygen Sensitization: Bromine-containing NDIs can act as efficient singlet oxygen (¹O₂) photosensitizers. Upon irradiation, the NDI derivative is excited to its singlet state, undergoes ISC to the triplet state, and then transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen. acs.org Laser flash photolysis studies have confirmed the efficient population of the NDI lowest triplet excited state.
Intramolecular Electron Transfer: In certain NDI derivatives with carboxyalkyl substituents, intramolecular electron transfer from the carboxylate group to the excited NDI core has been observed. This process leads to the formation of a radical anion of the NDI, which can be detected by transient absorption spectroscopy. acs.org This demonstrates that the excited state of the NDI core can act as a potent electron acceptor, a key step in many energy and electron transfer schemes.
The photophysical properties of selected NDI derivatives are summarized in the table below.
| NDI Derivative Type | Key Photophysical Property | Mechanism / Observation |
| Bromo-substituted NDIs | Dual fluorescence and photosensitization | Heavy-atom effect promotes ISC to the triplet state, enabling ¹O₂ generation. acs.org |
| Amino-substituted NDIs (from bromo-precursors) | High fluorescence quantum yield (>0.5) | Tunable emission in the visible spectrum; high photostability. tubitak.gov.tr |
| Carboxyalkyl-substituted NDIs | Intramolecular electron transfer | The excited singlet state acts as an electron acceptor, quenching fluorescence and forming a radical anion. acs.org |
Theoretical and Computational Chemistry Studies on 1,4,5,8 Tetrabromonaphthalene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and predicting the reactivity of complex molecules like 1,4,5,8-tetrabromonaphthalene. researchgate.netumn.edu DFT methods are favored for their balance of computational cost and accuracy, making them suitable for systems with a large number of electrons, such as those containing heavy halogen atoms. umn.edu These calculations provide valuable insights into the electronic structure, which is fundamental to understanding the molecule's behavior in chemical reactions. researchgate.net While generalized gradient approximation (GGA) functionals in DFT can sometimes be inaccurate for gas-phase reaction barriers, they have shown surprising accuracy for many molecule-metal surface reactions. stefanvuckovic.com However, for certain systems, like the interaction of O2 with Al(111), GGA-DFT can fail, necessitating the use of hybrid functionals for a more accurate description. stefanvuckovic.com
Molecular Orbital Analysis and Frontier Orbital Energetics
Frontier molecular orbital (FMO) theory simplifies the analysis of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that will most likely accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical stability and reactivity. malayajournal.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| 2,3,6,7-Tetrabromonaphthalene (B1203269) Diimide | - | - | 3.18 | DFT |
| Naphthalene (B1677914) Diimide (NDI-C8) | - | - | 3.62 | DFT |
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | DFT/B3LYP/6-31G(d,p) |
Electrostatic Potential Surface Mapping and σ-Hole Analysis
Electrostatic potential (ESP) surface mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface and predicting its non-covalent interaction sites. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov
A key feature relevant to halogenated compounds like this compound is the concept of a "σ-hole". nih.govnih.gov A σ-hole is a region of positive electrostatic potential located on the outer side of a halogen atom, along the extension of the covalent bond. polimi.it This positive region arises from the anisotropic distribution of electron density around the halogen and allows for attractive, non-covalent interactions known as halogen bonding. nih.gov The strength of the σ-hole increases with the polarizability of the halogen atom, making bromine and iodine particularly effective halogen bond donors. researchgate.net
In this compound, the four bromine atoms create significant positive σ-holes, which can influence its crystal packing and interactions with other molecules. The presence of these σ-holes is a crucial factor in understanding the intermolecular forces that govern the compound's physical properties and its behavior in condensed phases.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules over time. dovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and the nature of its interactions with its environment. dovepress.comchemrxiv.org This technique is particularly useful for flexible molecules and for understanding processes that occur on timescales ranging from nanoseconds to milliseconds. mdpi.com
For a molecule like this compound, MD simulations can be employed to explore the consequences of the significant steric strain induced by the four peri-bromine atoms. These simulations can quantify the degree of twisting of the naphthalene core and the out-of-plane bending of the C-Br bonds, providing a dynamic picture that complements the static information from X-ray crystallography.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a collection of this compound molecules, one can investigate how they pack in the solid state and identify the dominant intermolecular forces, such as halogen bonding and van der Waals interactions. These simulations can also shed light on the compound's behavior in solution, revealing how solvent molecules arrange around it and influence its conformational preferences. chemrxiv.org Advanced techniques like adaptive hyperdynamics can be used to accelerate the exploration of rare events, such as conformational changes or reaction pathways. nih.gov
Quantum Chemical Methods for Predicting Spectroscopic Signatures
Quantum chemical (QC) calculations are indispensable for predicting and interpreting the spectroscopic signatures of molecules, which serve as their experimental fingerprints. researchgate.netnih.gov These methods can accurately compute various spectroscopic parameters, aiding in the identification and characterization of compounds, especially in complex mixtures or remote environments like the interstellar medium. nih.gov
For this compound, QC methods can be used to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies and their corresponding intensities, one can assign the experimentally observed spectral bands to specific molecular motions. This is particularly important for distinguishing between isomers, as their spectra will exhibit distinct patterns. For instance, the symmetric arrangement of bromine atoms in this compound leads to a different number of active vibrational modes compared to an asymmetric isomer like 1,3,5,7-tetrabromonaphthalene.
Similarly, time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. osti.gov These predictions can help in understanding the electronic transitions responsible for the molecule's color and photophysical properties. The accuracy of these predictions is continually improving with the development of new functionals and theoretical approaches. osti.govuni-muenchen.de
Reaction Pathway Elucidation and Transition State Analysis
Understanding the mechanism of a chemical reaction requires identifying the pathway it follows from reactants to products, including any intermediates and transition states. numberanalytics.com Computational chemistry, particularly DFT, provides powerful tools for elucidating these reaction pathways and calculating the energy barriers associated with them. researchgate.net
The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. umn.edu Locating the transition state structure and calculating its energy is crucial for determining the reaction rate. Various computational methods, such as the nudged elastic band (NEB) method and dimer method, are used to find transition states. numberanalytics.com
For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, DFT calculations can be used to model the potential energy surface. This allows for the identification of the most likely reaction mechanism, whether it proceeds through a concerted or stepwise process. For example, in the acid-induced rearrangement of 1,8-dibromonaphthalene, DFT calculations have been instrumental in revealing the role of a bromonium transition state. Similarly, for this compound, computational studies could predict the transition states for its reactions, providing insights into its reactivity and guiding the design of synthetic strategies. Some reactions may even involve more than one transition state between the reactant and product. ariel.ac.il
Studies on Steric Effects and Structural Distortion
The substitution of four bromine atoms at the peri-positions (1, 4, 5, and 8) of the naphthalene core in this compound introduces significant steric hindrance. This steric repulsion between the bulky bromine atoms forces the naphthalene skeleton to distort from its usual planar geometry. researchgate.net X-ray crystallography has confirmed that the molecule adopts a twisted, chiral conformation to alleviate this strain. researchgate.netnih.gov
Computational studies, particularly DFT and other quantum chemical methods, have been employed to quantify the extent of this structural distortion. These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. For instance, theoretical studies can model the out-of-plane bending of the C-Br bonds and the twisting of the naphthalene rings, providing a detailed three-dimensional picture of the molecule's strained structure. researchgate.net
The steric strain not only affects the geometry but also influences the molecule's reactivity. The distortion of the π-system can alter its electronic properties and affect its ability to participate in reactions that require a planar transition state. Furthermore, the bulky bromine atoms can shield the naphthalene core from attack by reagents. Computational studies can help to disentangle these steric effects from electronic effects, providing a more complete understanding of the factors that govern the chemistry of this compound. A similar approach has been used to study the steric effects in other crowded molecules, such as dinaphthofuran derivatives. researchgate.net
| Compound Name |
|---|
| 1,3,5,7-Tetrabromonaphthalene |
| This compound |
| 1,8-Dibromonaphthalene |
| 2,3,6,7-Tetrabromonaphthalene Diimide |
| Naphthalene Diimide |
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole |
Applications of 1,4,5,8 Tetrabromonaphthalene in Advanced Materials and Nanotechnology Research
Precursor in Organic Electronics and Optoelectronic Devices Research
The unique electronic and structural properties of the 1,4,5,8-tetrabromonaphthalene scaffold make it a valuable precursor for materials used in organic electronic and optoelectronic devices. Its ability to be chemically modified allows for the fine-tuning of properties essential for semiconductor and light-emitting applications.
This compound serves as a foundational molecule for creating advanced organic semiconductors. The bromine atoms on the naphthalene (B1677914) core can be substituted through various cross-coupling reactions, allowing for the extension of the π-conjugated system. This modification is crucial for tuning the energy levels (HOMO and LUMO) and charge transport characteristics of the resulting materials. unl.pt
For instance, by replacing the bromine atoms with other functional groups, researchers can synthesize novel naphthalene-based copolymers. mdpi.com The steric interactions inherent in the 1,4,5,8-substitution pattern can lead to twisted molecular geometries. This structural twisting can be advantageous in solid-state applications as it can disrupt intermolecular packing and suppress the formation of performance-limiting aggregates. mdpi.com Naphthalene-based polymers are recognized as promising materials for constructing blue-light-emitting diodes. mdpi.com The development of n-type organic semiconductors, which are crucial for creating complementary electronic circuits, often relies on precursors that can be transformed into electron-deficient structures, a role that derivatives of tetrabromonaphthalene can fulfill. google.com
Recent research has focused on creating copolymers using naphthalene units to build materials for blue OLEDs. mdpi.com While many studies use 1,4-polynaphthalene derivatives, the incorporation of other moieties via precursors like this compound offers a pathway to new semiconducting polymers with tailored properties. mdpi.com
The derivatives of this compound are instrumental in the research and development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). mdpi.comnih.gov In OLEDs, materials derived from this compound can function as emitters or as components of host-guest systems to enhance device efficiency and color purity, particularly for blue emission. mdpi.com The development of stable and efficient blue-emitting polymers has been a significant challenge in the field, and naphthalene-based structures are considered promising candidates. mdpi.comnih.gov
In the realm of OPVs, which convert sunlight into electricity, electron-acceptor (n-type) materials are as critical as electron-donor (p-type) materials. nih.gov Naphthalene diimides (NDIs), which are synthesized from brominated naphthalene precursors, are a prominent class of non-fullerene acceptors. nih.govossila.com The strong electron-withdrawing nature of the diimide core, which can be further enhanced by core substitution, makes these materials effective at accepting and transporting electrons. Research has shown that solar cells using NDI-based acceptors can achieve significant power conversion efficiencies. researchgate.net
Table 1: Performance of Naphthalene-Based Copolymers in OLEDs This table is generated based on representative data for naphthalene-based polymers to illustrate their potential.
| Polymer Guest | Host Matrix | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Luminous Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
|---|---|---|---|---|---|
| PNP(1,4)-PT | PVK | ~600 mdpi.com | < 8 mdpi.com | > 0.1 mdpi.com | > 0.2 mdpi.com |
| PNP(1,4)-TF | PVK | 456 mdpi.com | ~4-8 mdpi.com | 0.16 mdpi.com | 0.25 mdpi.com |
Building Block for Macrocyclic and Supramolecular Frameworks
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, organized structures. thno.org this compound is a valuable building block in this field, enabling the construction of complex macrocycles and extended frameworks with unique recognition and functional properties.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. nih.govwikipedia.orgmdpi.com MOFs consist of metal ions or clusters linked by organic ligands, while COFs are made entirely from light elements linked by strong covalent bonds. wikipedia.orgmdpi.com Both material types are noted for their high porosity, large surface areas, and tunable structures. nih.gov
While this compound itself is not typically used as a direct linker, it is a key precursor to the necessary organic ligands. Through chemical conversion of the bromine atoms to carboxylic acid groups, one can synthesize 1,4,5,8-naphthalenetetracarboxylic acid. This molecule, with its four carboxylate linkers, is an ideal candidate for constructing highly connected and stable MOFs and COFs. The rigid naphthalene backbone helps in the formation of well-defined porous architectures. The synthesis of these frameworks often occurs under solvothermal or hydrothermal conditions, where the components self-assemble into the final crystalline structure. researchgate.net
Table 2: Comparison of MOF and COF Characteristics
| Feature | Metal-Organic Frameworks (MOFs) | Covalent Organic Frameworks (COFs) |
|---|---|---|
| Components | Metal ions/clusters and organic linkers wikipedia.org | Organic building blocks mdpi.com |
| Bonding | Coordination bonds wikipedia.org | Covalent bonds mdpi.com |
| Key Properties | High porosity, tunable pore size, uniformly distributed metal sites nih.gov | High stability, permanent porosity, customizable functionality nih.gov |
| Synthesis Precursor | Organic ligands (e.g., derived from this compound) nih.gov | Monomers with specific geometries (e.g., derived from this compound) |
Molecular cages and receptors are discrete, three-dimensional structures designed to bind specific guest molecules. thno.orgsciopen.com The synthesis of these host-guest systems often relies on directional bonding and pre-organized building blocks. The rigid, well-defined geometry of the naphthalene core makes derivatives of this compound excellent candidates for constructing such supramolecular architectures. rsc.org
By functionalizing the four positions of the naphthalene core, it is possible to create concave, cage-like molecules. These structures can possess cavities of specific sizes and chemical environments, enabling selective recognition of ions or small neutral molecules. The development of synthetic macrocycles and molecular machines is a rapidly advancing area of supramolecular chemistry, where building blocks derived from tetrabromonaphthalene can play a significant role. beilstein-journals.org
Role in the Synthesis of Naphthalene Diimides (NDIs) and Related Electron Acceptors
One of the most significant applications of this compound is as a key intermediate in the synthesis of core-substituted naphthalene diimides (NDIs). thieme-connect.de NDIs are a class of high-performance n-type organic materials known for their excellent electron-accepting properties, thermal stability, and processability. ossila.comresearchgate.net
The ability to create highly electron-deficient molecules from these precursors has led to the development of "electron-sponge" type materials with exceptionally low LUMO levels. researchgate.net These advanced electron acceptors are vital for pushing the performance boundaries of organic solar cells and transistors. google.com
Table 3: Synthetic Pathway to Core-Substituted NDIs
| Step | Starting Material | Reagents | Product | Application of Product |
|---|---|---|---|---|
| 1. Bromination | Naphthalene Dianhydride | Brominating agent (e.g., Br₂, TBCA) in H₂SO₄ | Tetrabromonaphthalene Dianhydride researchgate.netshuaigroup.net | Intermediate for NDI synthesis |
| 2. Imidization | Tetrabromonaphthalene Dianhydride | Primary Amine (R-NH₂) in Acetic Acid | N,N'-dialkyl-tetrabromonaphthalene diimide google.com | Precursor for core substitution |
| 3. Core Substitution | N,N'-dialkyl-tetrabromonaphthalene diimide | Nucleophiles (e.g., amines, thiols) | Core-functionalized Naphthalene Diimide thieme-connect.deresearchgate.net | n-type semiconductor, electron acceptor google.com |
Functional Materials for Sensing and Recognition Research
This compound serves as a critical precursor in the synthesis of advanced functional materials, particularly core-substituted naphthalene diimides (NDIs), which have demonstrated significant potential in the field of chemical sensing and molecular recognition. The bromine atoms at the 1,4,5,8-positions are reactive sites that allow for nucleophilic substitution, enabling the introduction of various functional groups onto the naphthalene core. This strategic functionalization is key to designing chemosensors with high selectivity and sensitivity for specific analytes, including ions and neutral molecules.
The electron-deficient nature of the NDI core makes it an excellent platform for creating sensors that operate on principles such as photoinduced electron transfer (PET). In a typical PET sensor design, a receptor unit is attached to the fluorophore (the NDI core). In the absence of the target analyte, the fluorescence of the NDI is "off" or quenched due to electron transfer from the receptor. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescence response.
Research has focused on developing NDI derivatives for the detection of various ions. For instance, core-substituted NDIs have been engineered as fluorescent sensors for protons (H+) researchgate.net. In one such sensor, the addition of acid led to a measurable increase in fluorescence quantum yield and a blue shift in both absorption and emission spectra. This effect was reversible, demonstrating the potential for creating reusable sensing materials researchgate.net. The sensing mechanism is attributed to the protonation of an attached group, which blocks the competitive PET process that quenches fluorescence in the neutral form of the molecule researchgate.net.
Furthermore, NDI derivatives are prominent in anion sensing. The design of these sensors often involves incorporating hydrogen-bonding moieties, such as ureas, thioureas, or sulfonamides, onto the NDI scaffold. These groups can selectively bind with anions like fluoride (B91410) (F⁻) or cyanide (CN⁻). For example, a core-substituted NDI bearing a bis-sulfonamide group has been shown to detect fluoride ions through a significant quenching of its fluorescence emission psu.edu. The interaction involves a two-stage deprotonation process, resulting in a distinct color change from blue to green, allowing for both fluorometric and colorimetric detection psu.edu. The ability to tune the electronic properties of the NDI core through substitution, a process that starts from precursors like this compound, is crucial for developing sensors with high selectivity for different target anions researchgate.net.
The versatility of materials derived from this compound extends to their use in various sensing formats. Beyond solution-based detection, these functional dyes have been incorporated into nanoarchitectures and thin films, paving the way for solid-state sensor devices.
Research Findings on NDI-Based Sensors Derived from this compound Precursors
| Sensor Type | Analyte | Sensing Mechanism | Key Findings |
| Fluorescent H+ Sensor | Protons (H+) | Inhibition of Photoinduced Electron Transfer (PET) | Addition of acid causes a blue shift and an increase in fluorescence quantum yield from 0.50 to 0.67. The process is reversible with the addition of a base. researchgate.net |
| Anion Chemosensor | Fluoride (F⁻) | Fluorescence Quenching / Colorimetric | A bis-sulfonamide NDI derivative shows 97% emission quenching upon binding F⁻. It forms a 2:1 complex with the anion, leading to a visible color change from blue to green. psu.edu |
| Anion Chemosensor | Various Anions | Charge-Transfer (CT) and Electron-Transfer (ET) | Interactions between NDI derivatives and anions can range from weak anion-π interactions to strong, chromogenic CT and ET phenomena, depending on the basicity of the anion and π-acidity of the NDI. researchgate.net |
Future Research Directions and Emerging Trends
Integration into Responsive Materials and Smart Systems
The development of "smart" materials that respond to external stimuli is a major frontier in materials science. jchemrev.comchemrxiv.org Naphthalene-based compounds, particularly naphthalene (B1677914) diimides (NDIs), are widely used as building blocks for chromogenic polymers and supramolecular systems that change their optical properties in response to stimuli like temperature, light, or chemical analytes. mdpi.commdpi.com The 1,4,5,8-naphthalene core is a key component in these systems.
1,4,5,8-Tetrabromonaphthalene serves as a critical starting material for synthesizing core-substituted naphthalene diimides. The bromine atoms can be replaced through nucleophilic substitution reactions to introduce a variety of functional groups. researchgate.net This functionalization is key to tuning the material's electronic properties and its response to specific stimuli. For instance, derivatives of 1,4,5,8-naphthalenetetracarboxylic dianhydride, which can be prepared from tetrabromonaphthalene, are used to create systems that respond to changes in their environment. mdpi.commdpi.com
Future research will likely focus on incorporating these tailored naphthalene-based units into various polymer architectures, such as block copolymers or through polymer grafting, to create sophisticated smart systems. jchemrev.comrsc.org The goal is to develop materials for applications like sensors, smart windows, and erasable printing, where a controlled response to an external trigger is essential. mdpi.commdpi.com For example, a Zn-based metal-organic framework (MOF) derived from N,N'-di(4-pyridyl)-1,4,5,8-naphthalenediimide has demonstrated a selective adsorption response to meta-xylene gas, highlighting its potential in chemical sensing. mdpi.com
Table 1: Examples of Naphthalene-Based Responsive Systems
| Naphthalene Derivative | Stimulus | Observed Response | Potential Application |
|---|---|---|---|
| N,N'-di(4-pyridyl)-1,4,5,8-naphthalenediimide in a Zn-MOF | Chemical (meta-xylene gas) | Selective adsorption | Chemical Sensors mdpi.com |
| Benzothiadiazole emitter and naphthalene diimide quencher pair | Temperature, Mechanical Force | Change in fluorescence emission | Temperature/Stress Sensors mdpi.com |
| 1,4,5,8-naphthalene diimide–spermine conjugate (NDIS) | Biomolecule (DNA) | Changes in UV-vis absorption and fluorescence | Biosensors, DNA probes nih.gov |
| Core-substituted Naphthalene Diimides (cNDIs) | Solvent Polarity, Temperature | Changes in self-assembly and optical properties | Optoelectronics, Supramolecular Materials thieme-connect.de |
Exploration of Novel Catalytic Transformations and Green Chemistry Approaches
Modern chemistry increasingly emphasizes the development of sustainable processes that minimize waste and environmental impact. osti.gov Research into this compound aligns with these green chemistry principles, focusing on both its efficient synthesis and its use in subsequent environmentally benign transformations.
Historically, the synthesis of polybrominated naphthalenes involved harsh conditions. However, recent advancements focus on milder, more selective, and greener catalytic methods. This includes the use of reusable solid acid catalysts like montmorillonite (B579905) clay (KSF clay) for the bromination of naphthalene, which can improve regioselectivity and reduce waste compared to traditional methods. researchgate.netresearchgate.net Alternative brominating reagents such as tribromoisocyanuric acid (TBCA) and 5,5-dimethyl-1,3-dibromohydantoin (DBH) are also being explored for the bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride, offering mild reaction conditions and simple workup procedures. researchgate.netresearchgate.net
The four bromine atoms on this compound make it a versatile platform for building complex molecules through catalytic cross-coupling reactions. These transformations, where bromine atoms are substituted with other functional groups, are central to creating the functional naphthalene derivatives needed for applications in electronics and materials science. mdpi.com Future research will focus on developing novel catalytic systems (e.g., metal-free or using earth-abundant metals) for these transformations, adhering to green chemistry principles like atom economy and reduced energy consumption. rsc.orgnih.gov The creation of hydrophobic microenvironments around catalysts is another emerging strategy to enhance selectivity and efficiency in catalytic transformations, a concept applicable to reactions involving naphthalene derivatives. rsc.org
Table 2: Comparison of Bromination Methods for Naphthalene Derivatives
| Brominating Agent/Catalyst | Substrate | Key Advantages | Reference |
|---|---|---|---|
| Bromine over KSF Clay | Naphthalene | Reusable catalyst, improved regioselectivity | researchgate.net |
| Tribromoisocyanuric acid (TBCA) in H₂SO₄ | 1,4,5,8-Naphthalenetetracarboxylic dianhydride | Highly efficient, mild conditions, regioselective | researchgate.net |
| 5,5-dimethyl-1,3-dibromohydantoin (DBH) in H₂SO₄ | 1,4,5,8-Naphthalenetetracarboxylic dianhydride | Economical reagent, mild conditions, good-to-excellent yields | researchgate.net |
Advanced Characterization Techniques for In-Situ Analysis
Understanding reaction mechanisms and material dynamics is crucial for designing better catalysts and materials. Advanced in-situ and operando characterization techniques, which monitor processes in real-time under actual operating conditions, are becoming indispensable tools. iapchem.orgiapchem.org
For reactions involving this compound, these techniques can provide unprecedented insights. For example, in-situ spectroscopic methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the formation of intermediates during the synthesis or functionalization of the naphthalene core. ugent.beuea.ac.uk In-situ mass spectrometry can track gaseous products, while spectroscopic ellipsometry can monitor the growth of thin films in real-time. ugent.be
A key area where these techniques are applied is in the study of surface-assisted reactions, such as the synthesis of graphene nanoribbons, where this compound can be used as a molecular precursor. colab.ws Techniques like in-vacuo X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the chemical states of the surface and the reaction intermediates during the dehalogenation and polymerization process. ugent.be Furthermore, spectroscopic techniques such as UV-vis absorption, fluorescence, and circular dichroism (CD) are used to study the interactions of functionalized naphthalene diimide derivatives with other molecules, like DNA, providing real-time binding data. nih.gov
Table 3: In-Situ Characterization Techniques and Their Applications
| Technique | Information Obtained | Relevance to Naphthalene Architectures | Reference |
|---|---|---|---|
| Spectroscopic Ellipsometry (SE) | Layer thickness, roughness, optical properties | Monitoring thin film deposition of naphthalene-based materials. | ugent.be |
| Quadrupole Mass Spectrometry (MS) | Identification of gaseous reaction products | Analyzing byproducts during synthesis or degradation. | ugent.be |
| Fourier Transform Infrared Spectroscopy (FTIR) | Chemistry of surface groups, adsorbed species | Identifying intermediates in catalytic functionalization. | ugent.beuea.ac.uk |
| X-ray Photoelectron Spectroscopy (XPS) | Surface chemistry, elemental composition, chemical states | Characterizing surface-bound naphthalene derivatives. | ugent.be |
| UV-vis and Fluorescence Spectroscopy | Binding constants, quenching effects | Studying interactions of naphthalene derivatives with targets (e.g., DNA). | nih.gov |
Computational Design and Predictive Modeling for New Naphthalene Architectures
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental synthesis. nih.govbohrium.com It allows for the prediction of molecular properties and the rational design of new functional materials, saving significant time and resources. acs.org
For this compound, DFT calculations have been used to refine its molecular structure, confirming that steric repulsion between the peri-bromine atoms induces a twisted, chiral D₂ point group structure. researchgate.net This fundamental understanding is crucial for predicting how the molecule will interact with its environment or self-assemble.
Beyond the basic structure, computational modeling is extensively used to design new naphthalene-based architectures with specific functions. By simulating different substituents on the naphthalene core, researchers can predict how these changes will affect the molecule's electronic properties, such as the HOMO-LUMO energy gap, which is critical for applications in organic electronics like OLEDs. mdpi.commdpi.com Time-dependent DFT (TD-DFT) can be used to calculate and predict the electronic absorption and emission spectra of novel dyes before they are synthesized, guiding the development of new chromophores. acs.orgbohrium.com This predictive power accelerates the discovery of new materials by allowing scientists to screen vast libraries of potential structures computationally and prioritize the most promising candidates for synthesis. acs.org
Table 4: Predictive Power of Computational Modeling for Naphthalene Derivatives
| Computational Method | Predicted Property | Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, bond lengths, angles | Understanding steric effects and molecular conformation. | researchgate.netresearchgate.net |
| DFT | HOMO/LUMO energy levels, charge distribution | Designing materials for organic electronics (e.g., OLEDs). | mdpi.commdpi.com |
| Time-Dependent DFT (TD-DFT) | UV-vis absorption and emission spectra | Designing new dyes and fluorescent probes. | acs.orgbohrium.com |
| Molecular Dynamics (MD) Simulation | Protein-ligand interactions, complex stability | Designing potential enzyme inhibitors. | nih.gov |
Q & A
Q. What are the established synthetic routes for 1,4,5,8-tetrabromonaphthalene, and what are their respective yields and limitations?
- Methodological Answer : The synthesis of this compound historically faced challenges due to misidentification of isomers. Early methods involved brominating naphthalene derivatives under high-temperature conditions (e.g., 200°C in sealed tubes) using Br₂ and catalytic iodine, but these often yielded undesired isomers like 1,3,5,7-tetrabromonaphthalene . Modern approaches focus on optimizing regioselectivity:
- Direct Bromination : Reaction of naphthalene with 4 equivalents of Br₂ over KSF clay at 25°C for 72 hours yields 1,2,4,6-tetrabromonaphthalene (92%) and 1,3,5,7-tetrabromonaphthalene (5%) as byproducts. Isolation requires fractional crystallization (DCM/Et₂O), but yields for this compound remain low .
- Proto-debromination : Using n-butyllithium (-78°C, short reaction time) on crude tetrabrominated mixtures selectively removes bromine from specific positions, improving regioselectivity for intermediates .
Key Limitation : Contamination by pentabrominated byproducts (~10%) complicates purification, requiring advanced chromatographic techniques .
Q. How is X-ray crystallography employed to confirm the structure of this compound?
- Methodological Answer : X-ray diffraction is critical for distinguishing positional isomers. For example, Davydova and Struchkov resolved the crystal structure of this compound, confirming bond angles (C-Br ≈ 1.89 Å) and planar geometry. This technique differentiates it from 1,3,5,7-tetrabromonaphthalene, which exhibits distinct symmetry and packing patterns . Researchers must grow single crystals via slow evaporation (e.g., DCM/Et₂O mixtures) and analyze data with software like SHELX to resolve ambiguities from NMR/GC .
Advanced Research Questions
Q. What factors influence the regioselectivity of bromination in naphthalene derivatives, and how can undesired isomers be minimized?
- Methodological Answer : Regioselectivity depends on:
- Substrate Geometry : Electron-rich positions (e.g., α-sites in naphthalene) brominate preferentially, but steric hindrance from existing substituents can redirect reactivity .
- Catalytic Systems : KSF clay promotes para-bromination, while iodine catalysts favor ortho/para mixtures .
- Reaction Time/Temperature : Prolonged heating (e.g., 96 hours) increases polybromination byproducts (e.g., pentabromonaphthalenes), reducing mass balance to ~84% .
Mitigation Strategies : - Use low temperatures (-78°C) and stoichiometric Br₂ to limit over-bromination.
- Employ proto-debromination with n-BuLi to selectively remove bromine from undesired positions .
Q. How do spectroscopic techniques (NMR, GC-MS) differentiate between this compound and its positional isomers?
- Methodological Answer :
- ¹H/¹³C NMR : For this compound, symmetry reduces the number of unique signals. For example, equivalent protons at positions 2,3,6,7 produce a singlet, whereas 1,3,5,7-tetrabromonaphthalene shows distinct splitting due to asymmetric substitution .
- GC-MS : Retention times and fragmentation patterns vary. This compound fragments into [M-Br₂]⁺ ions (m/z 308), while 1,2,4,6-tetrabromonaphthalene produces [M-Br]⁺ (m/z 385) .
- Mass Balance Analysis : Quantify isomers using GC response factors calibrated against pure standards .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
